REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:15])[CH:9]=[CH:10][C:11]([O:13][CH3:14])=[O:12]>CO.O.[Pd]>[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:15])[CH2:9][CH2:10][C:11]([O:13][CH3:14])=[O:12]
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Name
|
methyl 4-(2-aminophenyl)-4-oxo-2-butenoate
|
Quantity
|
4.87 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)C(C=CC(=O)OC)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
974 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the catalyst
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated
|
Type
|
CUSTOM
|
Details
|
to give a residue, which
|
Type
|
CUSTOM
|
Details
|
is chromatographed on a column of silica gel (274 g)
|
Type
|
WASH
|
Details
|
eluting with toluene-ethyl acetate (30:1-19:1 v/v)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1)C(CCC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.746 g | |
YIELD: PERCENTYIELD | 64.3% | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |